N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety, like “N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide”, are often associated with a wide range of biological activities . The specific targets can vary greatly depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action would depend on the specific target of the compound. For instance, some pyrazole derivatives are known to inhibit certain enzymes, thereby disrupting specific biochemical processes .
Biochemical Pathways
The affected pathways would also depend on the specific target. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on the organism .
Result of Action
The molecular and cellular effects would be determined by the compound’s mode of action and the biochemical pathways it affects. For example, if the compound inhibits a critical enzyme, it could lead to cell death or other significant cellular changes .
Biological Activity
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4, with a molecular weight of approximately 284.36 g/mol. The structure includes a piperidine ring, a pyrazole moiety, and an alkyne substituent, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the piperidine ring followed by the introduction of the pyrazole and alkyne groups. Detailed synthetic pathways have been documented in various research articles, emphasizing regioselectivity and yield optimization.
Anticancer Activity
Research indicates that compounds containing pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar compounds in targeting specific pathways involved in tumor growth .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the pyrazole ring is often associated with enhanced antibacterial properties due to its ability to interfere with bacterial metabolic processes .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit phospholipase A2 (PLA2), which is implicated in inflammatory responses and other pathological conditions. Inhibition of PLA2 can lead to reduced inflammation and pain relief .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Anticancer Study : A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Testing : Another study evaluated the antibacterial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups .
- Enzyme Activity : In vitro assays demonstrated that related compounds effectively inhibited PLA2 activity, with implications for developing anti-inflammatory drugs .
Data Tables
Properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-4-10-23-11-8-17(9-12-23)20(25)21-18-6-5-7-19(14-18)24-16(3)13-15(2)22-24/h1,5-7,13-14,17H,8-12H2,2-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPOFSRXWCURB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)NC(=O)C3CCN(CC3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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